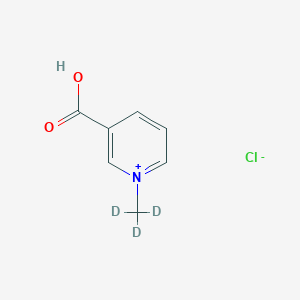
Homocitrulline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Homocitrulline-d3 can be synthesized from L-lysine monohydrochloride using a method similar to that used for L-homocitrulline. The process involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-NH2 group, followed by formylation of the δ-NH2 group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound in satisfactory yield . This method is environmentally friendly and suitable for industrial production.
Analyse Chemischer Reaktionen
Homocitrulline-d3 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: this compound can participate in substitution reactions, particularly involving its ureido group.
Common reagents used in these reactions include cyanate, urea, and thiocyanate. Major products formed from these reactions include carbamylated proteins and peptides .
Wissenschaftliche Forschungsanwendungen
Homocitrulline-d3 has several scientific research applications:
Biomarker Analysis: It is used as an internal standard for the quantification of homocitrulline in biological samples, particularly in studies related to carbamylation reactions in hemodialyzed patients.
Protein Modification Studies: This compound is used to study posttranslational modifications of proteins and peptides, providing insights into the mechanisms and consequences of carbamylation.
Rheumatoid Arthritis Research: This compound is used in research related to rheumatoid arthritis, as it can elicit antibodies that recognize carbamylated proteins, which are relevant in the pathogenesis of the disease.
Wirkmechanismus
Homocitrulline-d3 exerts its effects through carbamoylation, a process where cyanate reacts with the ε-NH2 group of lysine residues in proteins and peptides. This reaction is nonenzymatic and can occur under physiological conditions where cyanate is present in equilibrium with urea . The formation of this compound can affect protein structure and function, leading to various biological consequences.
Vergleich Mit ähnlichen Verbindungen
Homocitrulline-d3 is similar to other carbamylated amino acids, such as:
Citrulline: Homocitrulline is a structural analog of citrulline, differing by one methylene group.
Carbamylated Albumin: Both homocitrulline and carbamylated albumin are biomarkers of carbamylation reactions, but homocitrulline is considered a more specific marker.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications, providing more accurate quantification of homocitrulline levels in biological samples .
Eigenschaften
Molekularformel |
C7H15N3O3 |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
(2S)-6-(carbamoylamino)-2-deuterio-2-(dideuterioamino)hexanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2 |
InChI-Schlüssel |
XIGSAGMEBXLVJJ-QNHGGXHASA-N |
Isomerische SMILES |
[2H][C@](CCCCNC(=O)N)(C(=O)O)N([2H])[2H] |
Kanonische SMILES |
C(CCNC(=O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


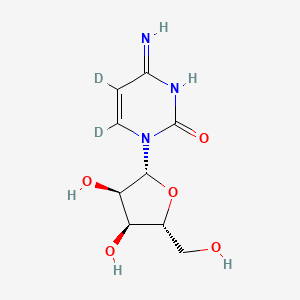
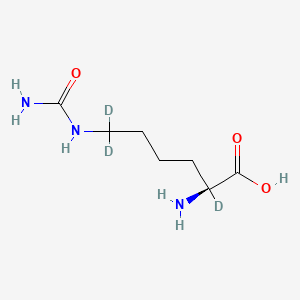
![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)
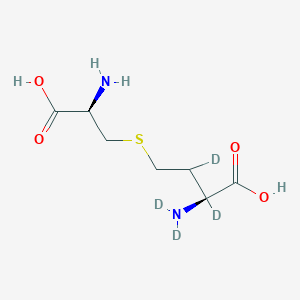
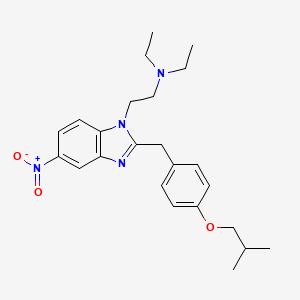

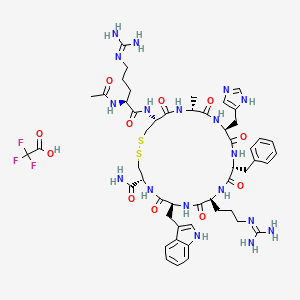
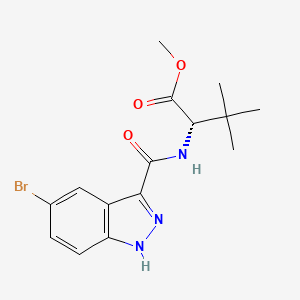
![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)
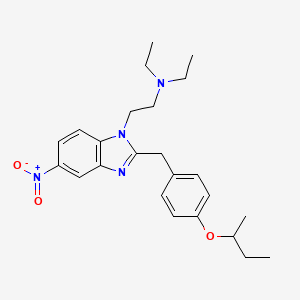
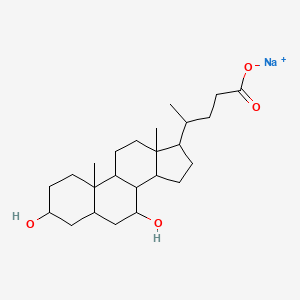
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
